Comparative LogP and Topological Polar Surface Area (TPSA) Analysis of Difluorophenyl Biguanide Isomers
The 2,5-difluorophenyl substitution pattern yields a higher computed LogP (2.96) compared to the 2,4-difluoro isomer, indicating increased lipophilicity. This difference arises from the distinct electronic and spatial arrangement of the fluorine atoms, which affects membrane permeability and non-specific protein binding .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.96 |
| Comparator Or Baseline | 1-(2,4-Difluorophenyl)biguanide hydrochloride (LogP = 0.6062) |
| Quantified Difference | ΔLogP = +2.3538 |
| Conditions | Computed using ACD/Labs Percepta Platform |
Why This Matters
Higher LogP suggests enhanced membrane permeability, a critical parameter for intracellular target engagement in antimicrobial and anticancer research programs.
